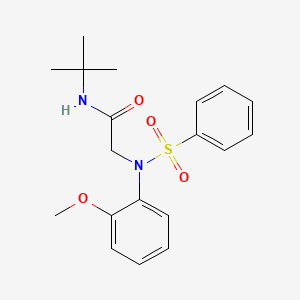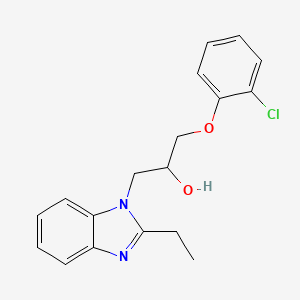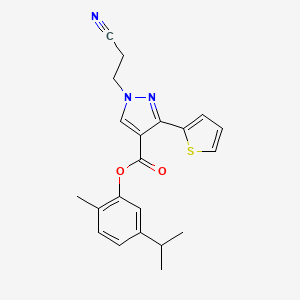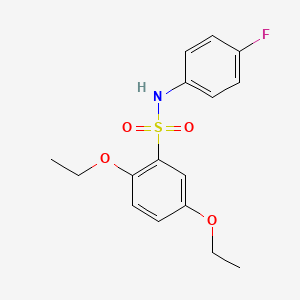
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits in various neurological and psychiatric disorders.
作用机制
The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is based on its ability to inhibit GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to increased inhibitory tone and reduced neuronal excitability, which may underlie the therapeutic effects of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to increase GABA levels in the brain, as well as to increase GABAergic neurotransmission. This, in turn, leads to increased inhibitory tone and reduced neuronal excitability. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have no significant effects on other neurotransmitter systems, such as dopamine and serotonin, suggesting a high degree of selectivity for GABA-AT inhibition.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide for lab experiments is its high selectivity for GABA-AT inhibition, which allows for the investigation of the specific role of GABAergic neurotransmission in various neurological and psychiatric disorders. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which allows for sustained GABA-AT inhibition and potential therapeutic benefits. However, one of the limitations of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is its relatively low solubility, which may complicate its use in certain experimental settings.
未来方向
There are several potential future directions for the investigation of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One direction is the further exploration of its therapeutic potential in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Another direction is the investigation of its potential use in combination with other drugs, such as antiepileptic drugs or antidepressants, to enhance their therapeutic effects. Moreover, the development of novel GABA-AT inhibitors with improved pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of this class of drugs. Finally, the investigation of the molecular mechanisms underlying the effects of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide on GABAergic neurotransmission may provide insights into the pathophysiology of various neurological and psychiatric disorders and lead to the development of novel therapeutic targets.
合成方法
The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide involves a multi-step process, starting from commercially available starting materials. The key intermediate is 1-cyclopentyl-3-(1-methylcyclopropyl)urea, which is obtained by reacting cyclopentyl isocyanate with 1-methylcyclopropylamine. This intermediate is then coupled with 5-bromo-1H-pyrazole-3-carboxylic acid to yield N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated the efficacy of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in reducing seizure activity and increasing seizure threshold in animal models of epilepsy. In addition, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety and to have antidepressant-like effects in animal models of depression. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been investigated for its potential use in the treatment of addiction, particularly cocaine addiction, as it has been shown to reduce cocaine self-administration and cocaine-seeking behavior in animal models.
属性
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(9-10-15)8-6-14(19)17-13-7-11-16-18(13)12-4-2-3-5-12/h7,11-12H,2-6,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUVHYNFZQTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)NC2=CC=NN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)





![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)



![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
